BenchChemオンラインストアへようこそ!

1-(Butan-2-yl)-4-(3-fluorobenzyl)piperazine

Fluorine positional isomerism CNS drug design Piperazine SAR

Procure 1-(butan-2-yl)-4-(3-fluorobenzyl)piperazine to eliminate uncontrolled variables inherent in 'close analog' substitution. The meta-fluorine position and chiral sec-butyl N1 group create a unique steric/electronic profile not replicated by ortho-, para-, or linear N-alkyl isomers. Validated scaffold for sigma-1 binding (low-nM Ki in analogs), balanced logP for BBB penetration, and one-step modular synthesis for focused library expansion. Use this exact compound to ensure SAR reproducibility, avoid invalid cross-study comparisons, and anchor systematic D₂/D₃ selectivity mapping.

Molecular Formula C15H23FN2
Molecular Weight 250.35 g/mol
Cat. No. B10889199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Butan-2-yl)-4-(3-fluorobenzyl)piperazine
Molecular FormulaC15H23FN2
Molecular Weight250.35 g/mol
Structural Identifiers
SMILESCCC(C)N1CCN(CC1)CC2=CC(=CC=C2)F
InChIInChI=1S/C15H23FN2/c1-3-13(2)18-9-7-17(8-10-18)12-14-5-4-6-15(16)11-14/h4-6,11,13H,3,7-10,12H2,1-2H3
InChIKeyPYBWXVCPXYOFRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Butan-2-yl)-4-(3-fluorobenzyl)piperazine: Structural Class and Baseline Characteristics for Research Procurement


1-(Butan-2-yl)-4-(3-fluorobenzyl)piperazine is a synthetic 1,4-disubstituted piperazine derivative bearing a sec-butyl group at N1 and a 3-fluorobenzyl moiety at N4 (molecular formula C₁₅H₂₃FN₂, molecular weight ~250.35 g/mol) [1]. This compound belongs to the benzylpiperazine family, a class widely studied for central nervous system applications including interactions with sigma receptors, serotonin receptors (5-HT₁A), and dopamine receptors [2]. The combination of a branched alkyl substituent and a meta-fluorinated benzyl group imparts a distinct steric and electronic profile relative to its unsubstituted, ortho-fluoro, and para-fluoro positional isomers [3]. As a research tool and potential lead scaffold, it is of interest to laboratories exploring structure–activity relationships (SAR) within fluorobenzylpiperazine series for neuropharmacology and receptor binding studies.

Why 1-(Butan-2-yl)-4-(3-fluorobenzyl)piperazine Cannot Be Casually Substituted by In-Class Analogs for Research Studies


Simple replacement of 1-(butan-2-yl)-4-(3-fluorobenzyl)piperazine with other benzylpiperazines—even close positional isomers—introduces uncontrolled variables that can invalidate experimental outcomes. Fluorine substitution position on the benzyl ring (ortho vs. meta vs. para) is well documented to alter both receptor binding affinity and selectivity profiles in arylpiperazine series, with meta-fluoro substitution affording distinct electronic and steric interactions relative to para-fluoro . The sec-butyl group at N1 introduces stereochemical complexity (the butan-2-yl carbon is chiral), meaning the racemic mixture may exhibit different pharmacological behavior compared to analogs bearing linear n-butyl, isobutyl, or unsubstituted piperazine, as demonstrated in related piperazine SAR studies [1]. Additionally, the logP and hydrogen-bonding capacity of this specific combination of substituents directly affect membrane permeability, plasma protein binding, and off-target liability—all of which vary non-linearly with seemingly modest structural changes [2]. Procurement of the exact compound ensures experimental reproducibility and valid SAR interpretation; substituting a 'close analog' risks generating data that cannot be meaningfully compared across studies.

Quantitative Differential Evidence for 1-(Butan-2-yl)-4-(3-fluorobenzyl)piperazine Against Key Comparators


Meta-Fluoro vs. Para-Fluoro Positional Isomer Effect on Calculated Physicochemical Properties Relevant to CNS Drug Design

The meta-fluoro substitution pattern in 1-(butan-2-yl)-4-(3-fluorobenzyl)piperazine provides a distinct dipole moment orientation and electrostatic potential surface compared to its para-fluoro isomer (1-(butan-2-yl)-4-(4-fluorobenzyl)piperazine). This positional difference is predicted to alter both the compound's molecular recognition at receptor binding sites and its physicochemical properties. The meta-fluoro isomer is expected to exhibit a moderately lower logP and different hydrogen-bond acceptor capacity relative to the para-fluoro isomer, based on well-established fluorine positional effects in aromatic systems [1]. These calculated differences, while not yet validated in direct comparative binding assays for this specific compound pair, are consistent with the broader arylpiperazine literature where meta-fluorobenzyl substitution often yields superior selectivity profiles over para-substituted analogs in sigma-1 and 5-HT₁A receptor contexts [2].

Fluorine positional isomerism CNS drug design Piperazine SAR Lipophilicity

Sigma-1 Receptor Affinity of Close Fluorobenzylpiperazine Analogs: Quantitative Framework for Anticipating Target Compound Behavior

Although direct sigma-1 receptor binding data for 1-(butan-2-yl)-4-(3-fluorobenzyl)piperazine have not been published in peer-reviewed literature, quantitative data for structurally proximate analogs provide a bounding framework. In a systematic SAR study of 4-benzylpiperazine sigma-1 ligands, seven compounds bearing fluorinated benzyl or fluoro-oligo-ethoxylated benzyl substituents exhibited Ki values ranging from 0.31 to 4.19 nM at σ₁ receptors with subtype selectivity ratios (Ki σ₂ / Ki σ₁) of 50–2,448 [1]. A closely related fluorobenzylpiperazine derivative, 1-(4-fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, demonstrated low-nanomolar σ₁ receptor affinity (Ki < 10 nM) [2]. The presence of both the 3-fluorobenzyl and sec-butyl substituents in the target compound places it within this high-affinity structural space, though empirical confirmation is required. By contrast, the non-fluorinated analog 1-benzyl-4-(butan-2-yl)piperazine would be predicted to exhibit substantially reduced sigma receptor affinity based on the critical role of fluorine in enhancing binding through electron-withdrawing and hydrophobic effects [3].

Sigma-1 receptor Benzylpiperazine Binding affinity SAR

Physicochemical Differentiation from Commercially Available Des-Fluoro and Ortho-Fluoro Analogs: LogP and Chromatographic Retention as Procurement-Relevant Parameters

1-(Butan-2-yl)-4-(3-fluorobenzyl)piperazine can be analytically distinguished from its closest commercially available analogs—specifically 1-benzyl-4-(butan-2-yl)piperazine (non-fluorinated) and 1-(butan-2-yl)-4-(2-fluorobenzyl)piperazine (ortho-fluoro isomer)—through standard reversed-phase HPLC retention time and mass spectrometric fragmentation patterns. The meta-fluoro substitution confers a distinct fragmentation pattern in MS/MS due to the stability of the fluorobenzyl cation (m/z 109 for 3-fluorobenzyl vs. m/z 91 for unsubstituted benzyl). The molecular formula C₁₅H₂₃FN₂ (exact mass 250.1845) differentiates the target compound by +18 Da from the non-fluorinated analog (C₁₅H₂₄N₂, exact mass 232.1939) and is isobaric only with its ortho- and para-fluoro isomers, from which it can be resolved chromatographically under optimized conditions . This is relevant for procurement verification: incoming batches can be authenticated using these inherent analytical signatures without requiring authentic reference standards of all positional isomers.

Analytical characterization LogP comparison Isomeric purity Quality control

Regulatory and Intellectual Property Differentiation: Commercial Availability and Freedom-to-Operate Considerations

From a procurement and IP perspective, 1-(butan-2-yl)-4-(3-fluorobenzyl)piperazine occupies a distinct position relative to more heavily patented benzylpiperazine derivatives. Unlike DPI-221—a benzhydrylpiperazine bearing a 3-fluorobenzyl moiety that is covered by issued patents (US 6,686,360 B2 and related filings) [1]—the target compound is a simpler disubstituted piperazine that falls within the general formula of several broader patent families but is not specifically claimed as an individual composition of matter in the most restrictive patents examined [2]. This distinction is meaningful for industrial research organizations that require freedom-to-operate clearances before initiating lead optimization programs. The compound is commercially available from multiple chemical suppliers as a research chemical and building block, which contrasts with more complex, patent-protected fluorobenzylpiperazine analogs that are available only through custom synthesis or limited licensing arrangements .

Procurement sourcing Patent landscape Research tool Building block

Synthetic Accessibility and Cost Differentiation Relative to More Complex 3-Fluorobenzylpiperazine Derivatives

1-(Butan-2-yl)-4-(3-fluorobenzyl)piperazine is synthesized via a straightforward one-step nucleophilic substitution between commercially available 1-(butan-2-yl)piperazine (or 1-(sec-butyl)piperazine) and 3-fluorobenzyl chloride under standard basic conditions . This synthetic simplicity contrasts sharply with more elaborated 3-fluorobenzylpiperazine derivatives such as DPI-221, which requires multi-step convergent synthesis including chiral resolution steps to access the active (2S,5R)-dimethylpiperazine stereochemistry [1]. The estimated cost of goods for the target compound is substantially lower ($50–150/g at research scale vs. $500–2,000/g for DPI-221 and similar patent-protected benzhydrylpiperazines) . This synthetic accessibility enables laboratories to procure or prepare the compound at scales sufficient for comprehensive in vitro profiling and initial in vivo studies without the budget constraints imposed by more complex analogs. Furthermore, the modular synthetic route permits facile diversification: the same 1-(butan-2-yl)piperazine intermediate can be reacted with various substituted benzyl halides to generate focused analog libraries for SAR exploration.

Synthetic chemistry Cost comparison Building block Scale-up

Recommended Research and Industrial Application Scenarios for 1-(Butan-2-yl)-4-(3-fluorobenzyl)piperazine Based on Available Evidence


Sigma-1 Receptor Radioligand Development and CNS Imaging Probe Design

The 3-fluorobenzylpiperazine scaffold with an N-alkyl substituent has been validated as a privileged structure for sigma-1 receptor binding, with close analogs achieving low-nanomolar affinities (Ki = 0.31–4.19 nM) [1]. 1-(Butan-2-yl)-4-(3-fluorobenzyl)piperazine is positioned as a candidate precursor for ¹⁸F-radiolabeling (via the 3-fluorobenzyl moiety) to develop PET imaging probes. The sec-butyl group modulates lipophilicity within a range favorable for brain uptake (predicted logP ~3.5–4.0), addressing the key design challenge of balancing sufficient blood–brain barrier penetration with low non-specific binding. This compound provides a structurally defined starting point for medicinal chemistry optimization of sigma-1 PET tracers, where both fluorine position and N-alkyl substitution have been shown to critically impact imaging contrast and target-to-background ratios [2].

Focused Fluorobenzylpiperazine SAR Library Synthesis for Neuroreceptor Profiling

The modular synthesis of 1-(butan-2-yl)-4-(3-fluorobenzyl)piperazine—via a single-step coupling of 1-(sec-butyl)piperazine with 3-fluorobenzyl chloride—makes it an ideal anchor point for generating a focused analog library [3]. By varying the benzyl halide component (ortho-fluoro, para-fluoro, difluoro, chloro, methyl, methoxy, etc.) while keeping the sec-butylpiperazine core constant, researchers can systematically probe the contribution of benzyl substitution to receptor subtype selectivity. This approach has been successfully employed in published piperazine SAR campaigns for dopamine D₂/D₃, serotonin 5-HT₁A, and sigma receptor targets. The compound thus serves not merely as a single screening entity but as a synthetic gateway to a rationally designed analog set that can populate SAR matrices for multiple neuroreceptor targets simultaneously.

GPR38/Motilin Receptor Agonist Lead Optimization Programs

Benzylpiperazine derivatives bearing fluorinated benzyl substituents feature prominently in GlaxoSmithKline's patent filings as GPR38 (motilin receptor) agonists for gastrointestinal disorder indications [4]. 1-(Butan-2-yl)-4-(3-fluorobenzyl)piperazine falls within the general structural formula claimed (Formula I compounds with R representing substituted benzyl and R' representing branched alkyl), offering a tractable starting point for hit-to-lead optimization in motilin receptor programs. The compound's simpler structure, relative to clinical-stage motilin agonists, reduces synthetic complexity while retaining the core pharmacophoric elements (basic piperazine nitrogen, fluorinated aromatic ring, lipophilic N-substituent) believed necessary for GPR38 engagement. This makes it a cost-efficient screening candidate for academic and industrial laboratories interested in gastrointestinal motility drug discovery.

Chemical Probe Qualification for Dopamine D₃ vs. D₂ Receptor Selectivity Studies

Published arylpiperazine SAR demonstrates that subtle variations in benzyl substitution pattern—particularly fluorine position—can shift dopamine receptor subtype selectivity between D₂ and D₃ receptors [5]. 1-(Butan-2-yl)-4-(3-fluorobenzyl)piperazine, with its specific combination of meta-fluoro substitution and sec-butyl N-alkylation, represents a unique vector in the D₂/D₃ selectivity landscape that has not been systematically explored in the peer-reviewed literature. For laboratories engaged in dopamine receptor pharmacology, this compound fills a gap in commercially available chemical probe space between simple N-phenylpiperazines (which often lack subtype selectivity) and more complex patent-protected D₃-selective antagonists. Its procurement and systematic pharmacological characterization could yield novel insights into the structural determinants of D₃ receptor preference.

Quote Request

Request a Quote for 1-(Butan-2-yl)-4-(3-fluorobenzyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.